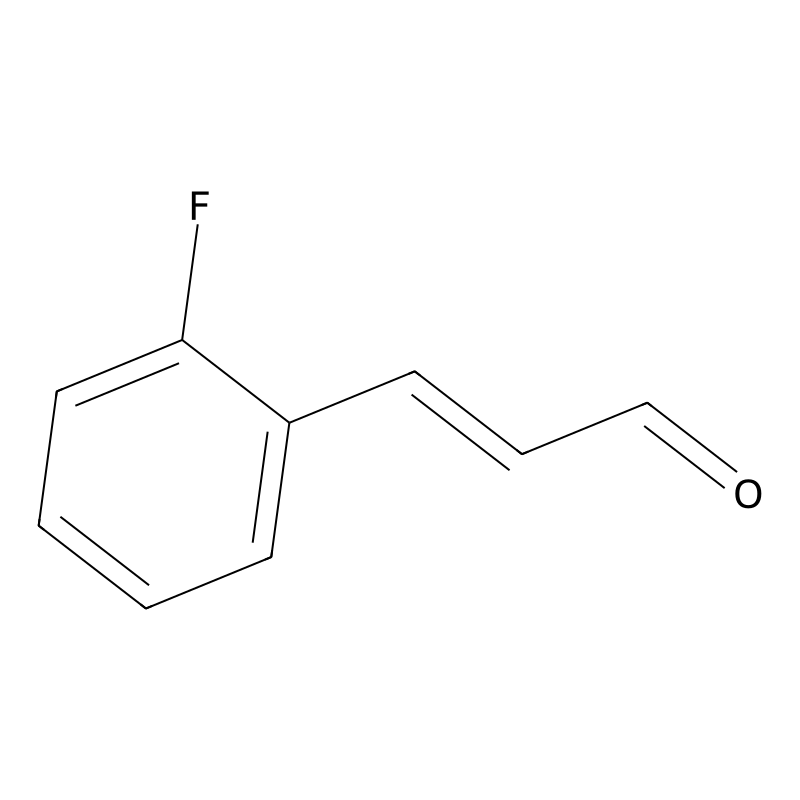2-Fluorocinnamaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemosensors:
2-Fluorocinnamaldehyde holds potential in developing naked-eye chemosensors. These sensors can detect specific analytes through visible color changes. A study published in Scientific Reports explored the use of 2-fluorocinnamaldehyde derivatives (compounds 4-6) as chemosensors for anions like F⁻, CN⁻, and AcO⁻. The study revealed that while the fluorine group (-F) has a weaker electron-withdrawing effect compared to the nitro group (-NO₂), it still influences the sensor's behavior. The presence of two fluorine groups in compound 6 resulted in the lowest HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies, indicating its potential for enhanced reactivity with specific analytes [1].
Source
[1] N. Kim, S.-J. Kang, S.H. Kim, J.-H. Kim, H.-J. Kim, S.-Y. Park, et al. (2021). 2-Nitro- and 4-fluorocinnamaldehyde based receptors as naked-eye chemosensors to potential molecular keypad lock. Scientific Reports, 11(1), 18213.
Organic Synthesis:
-Fluorocinnamaldehyde serves as a valuable building block in organic synthesis. Its reactive double bond (C=C) and the presence of the fluorine group allow for diverse synthetic transformations. Researchers have employed 2-fluorocinnamaldehyde in the synthesis of various complex molecules, including heterocyclic compounds, which possess diverse biological activities [2].
Source
[2] H. Xu, Y. Zhang, J. Wu, Y. Li, & J. Xu. (2014). Synthesis of Fluorinated N-Heterocycles via Cascade Suzuki–Miyaura Coupling/Cyclization Reactions. Journal of Organic Chemistry, 79(24), 12164-12172.
Material Science:
The unique properties of 2-fluorocinnamaldehyde, including its ability to form self-assembled structures, are being explored in material science applications. Studies have investigated its potential in developing liquid crystals and organic light-emitting diodes (OLEDs) due to its aromatic structure and electron-withdrawing fluorine group [3, 4].
Sources
[3] M. K. Das, L. J. Zhi, & S. Z. D. Xu. (2004). Supramolecular liquid crystalline assemblies of cinnamaldehyde derivatives. Chemical Communications, (12), 1426-1427.
Source
[4] S. G. Zhang, J. Y. Wang, X. Y. Zhan, X. H. Zhang, & B. W. Zhang. (2007). Organic light-emitting diodes based on a novel class of fluorescent materials: 2-styryl-5-(4-fluorophenyl)-1,3,4-oxadiazoles. Journal of Materials Chemistry, 17(16), 1610-1617.
2-Fluorocinnamaldehyde is an organic compound characterized by the presence of a fluorine atom at the second position of the cinnamaldehyde structure. Its molecular formula is C₉H₇FO, and it features a conjugated system that includes both an aldehyde group and a double bond, contributing to its chemical reactivity and biological activity. The compound is typically represented as:
textO ||C6H5-C=CH-CH2-F
This compound is of interest due to its unique properties that arise from the electron-withdrawing nature of the fluorine substituent, which can influence both its reactivity and interactions with biological systems.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can react with amines or thiols to form imines or thioethers, respectively.
- Electrophilic Aromatic Substitution: The presence of the fluorine atom can affect the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
- Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents.
These reactions highlight its versatility in organic synthesis and potential applications in material science and medicinal chemistry.
Research indicates that 2-fluorocinnamaldehyde exhibits various biological activities. It has been studied for its potential as an anti-cancer agent, showing cytotoxic effects against certain cancer cell lines. Additionally, compounds with similar structures have been noted for their antibacterial and antifungal properties. The presence of the fluorine atom may enhance these biological activities through increased lipophilicity and altered interaction profiles with biological targets.
The synthesis of 2-fluorocinnamaldehyde can be achieved through several methods:
- Vilsmeier-Haack Reaction: This method involves the reaction of 2-fluorobenzaldehyde with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
- Aldol Condensation: Combining 2-fluorobenzaldehyde with acetaldehyde or other aldehydes in the presence of a base can yield 2-fluorocinnamaldehyde.
- Fluorination Reactions: Starting from cinnamaldehyde, selective fluorination at the 2-position can be performed using fluorinating agents.
These methods allow for the efficient production of 2-fluorocinnamaldehyde for research and industrial applications.
2-Fluorocinnamaldehyde finds applications in various fields:
- Pharmaceuticals: As a building block in drug synthesis due to its biological activity.
- Material Science: Used in the development of fluorescent materials and sensors owing to its electronic properties.
- Chemosensors: It has been incorporated into chemosensor designs for detecting anions, showcasing its utility in analytical chemistry .
Studies on 2-fluorocinnamaldehyde have focused on its interactions with biological molecules, particularly proteins and nucleic acids. The electron-withdrawing nature of the fluorine atom may enhance binding affinities due to increased polarization effects. Research has also explored its role in receptor binding studies, indicating potential applications in drug design and development.
Several compounds share structural similarities with 2-fluorocinnamaldehyde, including:
- Cinnamaldehyde: The parent compound without fluorination; known for its flavoring properties and biological activities.
- 4-Fluorocinnamaldehyde: Similar structure but with fluorine at the para position; exhibits distinct chemical reactivity owing to positional effects.
- 3-Fluorocinnamaldehyde: Another positional isomer that may show different interaction profiles compared to 2-fluorocinnamaldehyde.
| Compound | Structure | Unique Features |
|---|---|---|
| Cinnamaldehyde | C6H5-CH=CH-CHO | Natural flavoring agent |
| 4-Fluorocinnamaldehyde | C6H5-C=CH-CHO (F at para) | Different reactivity due to para substitution |
| 3-Fluorocinnamaldehyde | C6H5-C=CH-CHO (F at meta) | Unique interaction patterns |
The unique positioning of the fluorine atom in 2-fluorocinnamaldehyde influences its reactivity and biological activity compared to these similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology.








